L-Lysyl-L-valyl-L-leucylglycyl-L-serylglycine
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Overview
Description
L-Lysyl-L-valyl-L-leucylglycyl-L-serylglycine is a hexapeptide composed of six amino acids: lysine, valine, leucine, glycine, serine, and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-valyl-L-leucylglycyl-L-serylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed from the N-terminus.
Coupling: The next protected amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-L-valyl-L-leucylglycyl-L-serylglycine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can yield serine hydroxyl derivatives, while reduction of disulfide bonds can yield free thiol groups.
Scientific Research Applications
L-Lysyl-L-valyl-L-leucylglycyl-L-serylglycine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as antimicrobial peptides or drug delivery systems.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Lysyl-L-valyl-L-leucylglycyl-L-serylglycine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. For example, it may influence cell proliferation, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline: Another hexapeptide with similar structural features.
L-Lysyl-L-valyl-L-leucyl-L-alanyl-L-serylglycine: A closely related peptide with an alanine residue instead of glycine.
Uniqueness
L-Lysyl-L-valyl-L-leucylglycyl-L-serylglycine is unique due to its specific amino acid sequence, which imparts distinct physicochemical properties and biological activities. Its combination of hydrophobic and hydrophilic residues allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
870190-40-2 |
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Molecular Formula |
C24H45N7O8 |
Molecular Weight |
559.7 g/mol |
IUPAC Name |
2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetic acid |
InChI |
InChI=1S/C24H45N7O8/c1-13(2)9-16(22(37)27-10-18(33)29-17(12-32)23(38)28-11-19(34)35)30-24(39)20(14(3)4)31-21(36)15(26)7-5-6-8-25/h13-17,20,32H,5-12,25-26H2,1-4H3,(H,27,37)(H,28,38)(H,29,33)(H,30,39)(H,31,36)(H,34,35)/t15-,16-,17-,20-/m0/s1 |
InChI Key |
XTTIUOISPWZZRY-BOSXTWCSSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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